

H-D-PEN(TRT)-OH in Novel Drug Development: A Technical Guide

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Compound of Interest

Compound Name: H-D-PEN(TRT)-OH

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of H-D-PEN(TRT)-OH

In the landscape of advanced drug development, particularly in peptide and peptidomimetic therapeutics, the strategic selection of building blocks is paramount. **H-D-PEN(TRT)-OH**, or S-trityl-D-penicillamine, represents a critical reagent that offers unique structural and functional advantages. It is a protected form of D-penicillamine, a non-proteinogenic α -amino acid distinguished by a gem-dimethyl substitution at the β -carbon[1].

The parent molecule, D-penicillamine, is an FDA-approved drug with a well-established history as a chelating agent for treating Wilson's disease (copper overload) and cystinuria, and as a disease-modifying antirheumatic drug (DMARD)[2][3][4]. Its therapeutic efficacy stems from the reactive thiol (-SH) group. However, this same reactivity presents a significant challenge during chemical synthesis, as the thiol can readily undergo unwanted side reactions.

This is where the strategic utility of **H-D-PEN(TRT)-OH** becomes evident. The bulky trityl (triphenylmethyl, Trt) group serves as a robust, acid-labile protecting group for the thiol moiety[1][5]. This protection is essential for chemists, allowing the D-penicillamine residue to be incorporated into complex molecular scaffolds, like peptides, with high fidelity. The trityl group effectively masks the thiol's reactivity during synthesis and can be cleanly removed in the final stages to unveil the active functionality. The use of the D-enantiomer is crucial, as the L-enantiomer of penicillamine is toxic, known to interfere with pyridoxine (vitamin B6) metabolism[2][6][7].

This guide provides a technical overview of **H-D-PEN(TRT)-OH**, detailing its properties, its central role in synthetic strategies, validated experimental protocols, and its application in the development of next-generation therapeutics.

Physicochemical Properties and Handling

Accurate stoichiometric calculations and protocol design depend on a clear understanding of the reagent's properties.

Table 1: Core Physicochemical Data for **H-D-PEN(TRT)-OH**

Property	Value/Description	Source
Molecular Formula	C ₂₄ H ₂₅ NO ₂ S	[5]
Molecular Weight	391.53 g/mol	[5][8]
Appearance	White to off-white or beige crystalline powder	[6]
Solubility	Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO); sparingly soluble in Methanol (MeOH)	[5]
Chirality	D-configuration at the α -carbon	[5]
Storage	Store at 2-8°C under an inert atmosphere to maintain stability.	

Note: The related compound Fmoc-D-Pen(Trt)-OH, used in Fmoc-based peptide synthesis, has a molecular formula of $C_{39}H_{35}NO_4S$ and a molecular weight of 613.78 g/mol .[1]

Rationale and Applications in Drug Design

The incorporation of D-penicillamine into a drug candidate is a deliberate design choice aimed at conferring specific properties. The use of the trityl-protected form is the key enabler of this strategy in a synthetic context.

Causality Behind Experimental Choices

- **Why D-Penicillamine?** The gem-dimethyl groups on the β -carbon introduce significant steric hindrance. This structural feature can lock a peptide backbone into a specific conformation, which is highly desirable for increasing receptor affinity and selectivity. Furthermore, this steric bulk can enhance metabolic stability by shielding the adjacent peptide bond from proteolytic degradation.
- **Why the Trityl Protecting Group?** The thiol group is a potent nucleophile and is easily oxidized to form disulfides. During multi-step synthesis, an unprotected thiol would interfere with coupling reagents and lead to a complex mixture of unwanted byproducts. The trityl group is chosen for several reasons:
 - **Robustness:** It is stable to the basic conditions used for Fmoc group removal in standard solid-phase peptide synthesis (SPPS)[1].
 - **Orthogonality:** It is labile to acidic conditions, allowing it to be removed simultaneously with cleavage of the peptide from the resin using a trifluoroacetic acid (TFA)-based cocktail.
 - **Steric Bulk:** Its large size provides excellent steric protection of the thiol[5].

Key Therapeutic Applications

- **Development of Novel Chelating Agents:** D-penicillamine's ability to chelate heavy metals like copper, lead, and mercury is its most well-known property[2][9]. By incorporating **H-D-PEN(TRT)-OH** into larger molecules, researchers can design targeted chelators. For example, attaching this moiety to a tumor-homing peptide could create a drug that selectively removes essential metal ions from cancer cells, inducing apoptosis. Recent research

highlights its potential antiangiogenic properties by inhibiting copper-dependent growth factors[10].

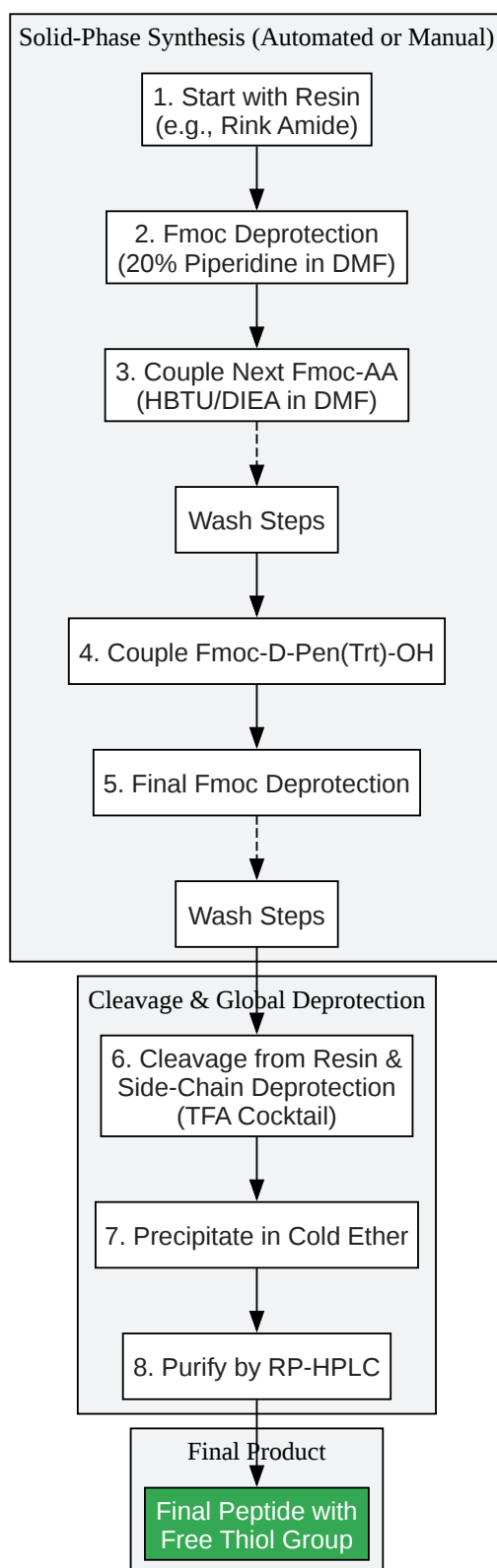
- **Peptidomimetics and Constrained Peptides:** As a building block in peptide synthesis, **H-D-PEN(TRT)-OH** is invaluable for creating conformationally constrained peptides[5]. These peptides often exhibit enhanced biological activity and stability. A notable application is in the synthesis of disulfide-bridged peptides, where selective deprotection strategies are crucial[11]. The penicillamine residue can form one part of a disulfide bond, creating a cyclic peptide with potentially high potency and specificity for its target receptor[11].
- **Enzyme Inhibitors:** The deprotected thiol group is a powerful nucleophile that can interact with the active sites of various enzymes, particularly metalloproteinases where it can coordinate with the catalytic metal ion (e.g., zinc). Drug development efforts can leverage this by designing inhibitors where the peptide scaffold provides specificity for the target enzyme, and the penicillamine thiol provides the inhibitory action.

Experimental Protocols & Methodologies

The following protocols represent self-validating systems for the use of thiol-protected penicillamine derivatives in a standard drug development workflow. The example uses Fmoc-D-Pen(Trt)-OH, which is common for SPPS.

Workflow for Peptide Synthesis & Deprotection

This diagram illustrates the core logic of incorporating a trityl-protected penicillamine residue into a peptide via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) and its subsequent deprotection.



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Caption: Workflow for Fmoc-SPPS incorporating a Trt-protected Pen residue.

Protocol: Cleavage and S-Trityl Deprotection

This protocol is a standard method for simultaneously cleaving the synthesized peptide from the solid support and removing acid-labile side-chain protecting groups, including the S-trityl group.

Rationale: Trifluoroacetic acid (TFA) is a strong acid that cleaves the peptide from most resins and removes protecting groups like Boc and Trityl. Scavengers are critical to prevent the highly reactive trityl cation (Trt^+), released during cleavage, from re-attaching to sensitive residues like Tryptophan or alkylating the now-free Cysteine/Penicillamine thiol[12]. Triisopropylsilane (TIS) is an effective scavenger for the trityl cation, while water helps with cleavage, and phenol protects residues like tyrosine[13][14].

Materials:

- Peptide-bound resin (dried)
- Cleavage Cocktail (Reagent B): 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS) (v/v/v/v)[13]
- Ice-cold diethyl ether or methyl t-butyl ether
- Dichloromethane (DCM)
- Centrifuge and tubes
- Nitrogen or Argon gas stream

Step-by-Step Methodology:

- Place the dried peptide-resin (e.g., 50-100 mg) into a reaction vessel.
- Wash the resin with DCM (3 x 2 mL) to swell it and remove any residual DMF.
- Prepare the cleavage cocktail fresh. For 100 mg of resin, prepare 2 mL of the cocktail.
- Add the cleavage cocktail to the resin. Ensure the resin is fully suspended.

- Incubate the mixture at room temperature with gentle agitation for 2-3 hours. The S-trityl group is efficiently removed during this time.
- Filter the resin using a sintered glass funnel and collect the filtrate, which contains the peptide.
- Wash the resin twice with a small volume of fresh TFA (0.5 mL) and combine the filtrates.
- In a centrifuge tube, add 10 volumes of ice-cold diethyl ether (e.g., 30 mL of ether for 3 mL of filtrate).
- Add the TFA/peptide solution dropwise to the cold ether while vortexing. A white precipitate (the crude peptide) should form immediately.
- Place the tube on ice for 30 minutes to ensure complete precipitation.
- Centrifuge the mixture at 3000-4000 rpm for 5 minutes.
- Carefully decant the ether.
- Wash the peptide pellet twice with cold ether, centrifuging and decanting each time.
- Dry the final peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification.

Data Analysis and Characterization

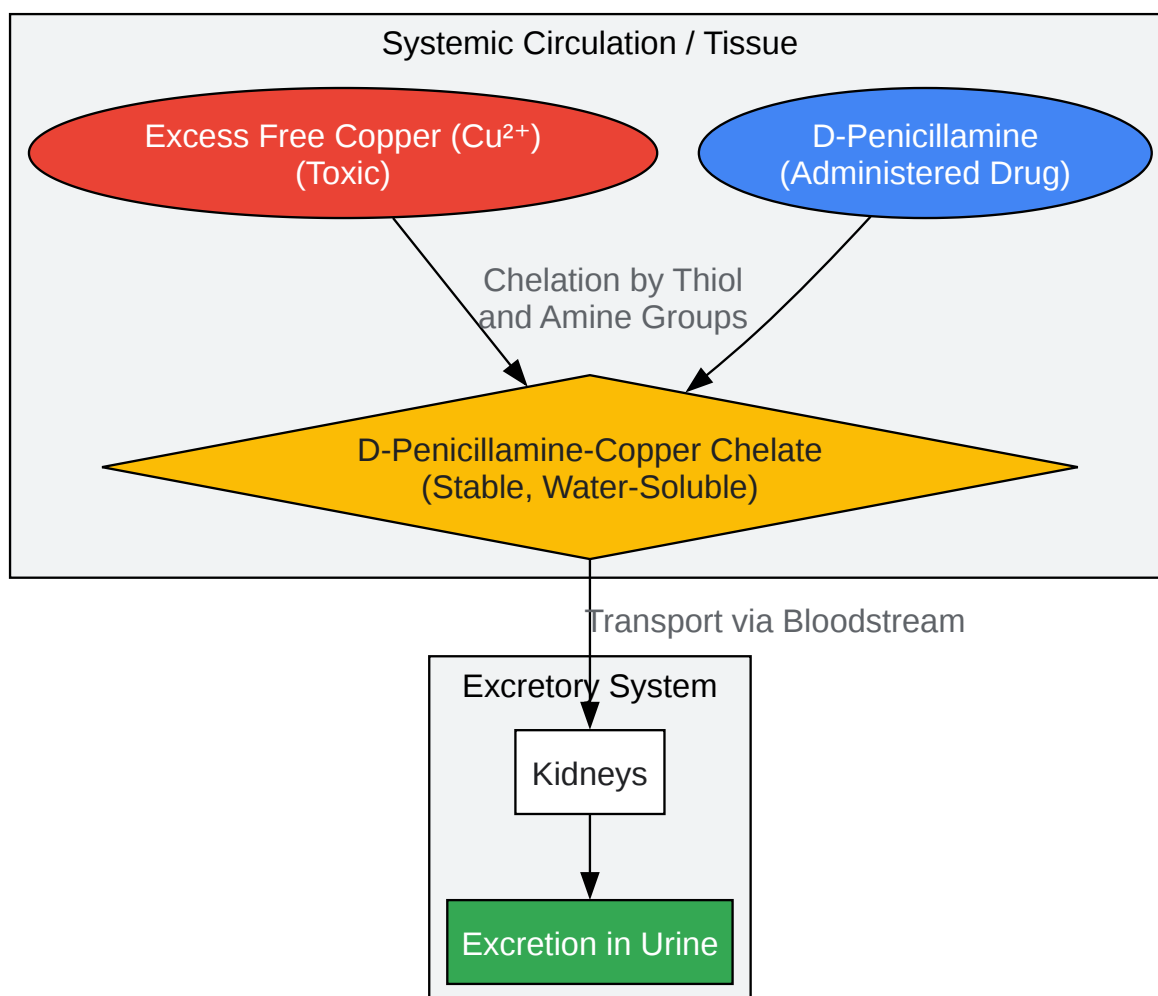
Post-synthesis and purification, it is essential to validate the product's identity and purity. Amino acid analysis (AACA) and mass spectrometry are cornerstone techniques[15][16].

Table 2: Analytical Techniques for Peptide Characterization

Technique	Purpose	Expected Outcome for a D-Pen Containing Peptide
Reverse-Phase HPLC (RP-HPLC)	Purity assessment and purification.	A major peak corresponding to the target peptide, with purity typically >95% after purification.
Mass Spectrometry (MALDI-TOF or ESI-MS)	Molecular weight confirmation.	The observed mass should match the calculated theoretical mass of the fully deprotected peptide.
Amino Acid Analysis (AACA)	Confirms amino acid composition and quantifies the peptide.	Hydrolysis followed by derivatization and HPLC analysis should confirm the presence and correct ratio of D-penicillamine relative to other amino acids in the sequence[15][17].
NMR Spectroscopy	Structural elucidation.	Provides detailed information on the peptide's 3D conformation, confirming the structural constraints imposed by the penicillamine residue.

Signaling Pathway: D-Penicillamine as a Copper Chelator

The primary mechanism of D-penicillamine in Wilson's disease involves chelation of excess copper, facilitating its excretion. This process can be visualized as a direct interaction that lowers toxic metal ion concentrations.



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Caption: Mechanism of copper chelation by D-Penicillamine for urinary excretion.

Future Perspectives and Conclusion

H-D-PEN(TRT)-OH and its derivatives are more than just protected amino acids; they are strategic tools for medicinal chemists. Their ability to introduce conformational rigidity, enhance metabolic stability, and provide a potent chelating/nucleophilic center makes them invaluable in modern drug discovery[18]. Future research will likely focus on incorporating this building block into more complex and targeted therapeutic modalities, including antibody-drug conjugates,

novel PET imaging agents requiring a chelating moiety, and next-generation peptide drugs targeting previously "undruggable" protein-protein interactions. The foundational chemistry and protocols outlined in this guide provide the necessary framework for scientists to harness the full potential of this versatile compound.

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